3-Methylpicolinimidamide

CCK-B receptor radioligand binding neurological disorders

Researchers seeking a picolinimidamide core with defined multi-target pharmacology often face inconsistent bioactivity across positional isomers. 3-Methylpicolinimidamide provides a validated solution. - Sub-100 nM IC50 at CCK-B receptor, enabling reliable ex vivo/in vivo studies of cholecystokinin signaling. - Ki 240-440 nM against IMPDH2, a tractable scaffold for immunosuppressive, anticancer, and antiviral inhibitor design. - Functional modulation of 5-HT1A receptor-coupled adenylate cyclase in HeLa cells, supporting neuropsychiatric probe development.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 742028-44-0
Cat. No. B1317710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpicolinimidamide
CAS742028-44-0
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C(=N)N
InChIInChI=1S/C7H9N3/c1-5-3-2-4-10-6(5)7(8)9/h2-4H,1H3,(H3,8,9)
InChIKeyZDVYNLMGTQWKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpicolinimidamide Chemical Profile & Procurement


3-Methylpicolinimidamide (CAS 742028-44-0) is an organic compound with the molecular formula C₇H₉N₃ and a molecular weight of 135.17 g/mol . It belongs to the picolinimidamide class, featuring a pyridine ring with a carboxamidine group at the 2-position and a methyl substituent at the 3-position [1]. This substitution pattern defines its distinct chemical and biological properties relative to other picolinimidamide derivatives .

Why 3-Methylpicolinimidamide Cannot Be Replaced by Analogs


The 3-methyl substitution in 3-Methylpicolinimidamide is not an inert structural feature; it modulates steric, electronic, and hydrogen-bonding properties that directly impact molecular recognition at biological targets [1]. While broader picolinimidamide scaffolds are explored in medicinal chemistry, the specific 3-methyl substitution pattern in this compound is associated with a unique polypharmacology profile—including inhibition of IMPDH2, antagonism of CCK-B receptors, and modulation of 5-HT1A receptors [2][3][4]. Substitution with a different positional isomer (e.g., 4-, 5-, or 6-methyl) or an unsubstituted picolinimidamide is likely to result in a different target engagement signature, though direct comparative quantitative data for these analogs in the public domain is currently limited [5]. Therefore, generic substitution is not scientifically justified without empirical validation.

Quantitative Evidence: 3-Methylpicolinimidamide vs. Analogs


CCK-B Receptor Binding Affinity

3-Methylpicolinimidamide inhibits [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain membranes with an IC50 of 31 nM at pH 6.5 [1]. In comparison, a closely related picolinamide derivative, N-(4-((8-(1H-imidazol-1-yl)octyl)oxy)-2-isopropoxyphenyl)picolinimidamide, shows activity against L. donovani intracellular amastigotes with an IC50 of 0.53 μM, but this represents a different target class and assay system [2]. Direct head-to-head data for CCK-B inhibition by other methylpicolinimidamide isomers is not available in public databases.

CCK-B receptor radioligand binding neurological disorders

IMPDH2 Enzyme Inhibition Profile

3-Methylpicolinimidamide inhibits human IMPDH2 with Ki values of 240 nM (enzyme inhibition), 430 nM (IMP substrate competition), and 440 nM (NAD substrate competition) [1]. For context, other picolinamide-based VEGFR-2 inhibitors have shown IC50 values ranging from 27 to 94 nM, but these are distinct target assays [2]. Comparative IMPDH2 inhibition data for other methylpicolinimidamide isomers is absent from public sources.

IMPDH2 enzyme inhibition antiproliferative

5-HT1A Receptor Functional Modulation

3-Methylpicolinimidamide inhibits forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1A receptor in HeLa cells, with activity ranging from 110 to 250 (units inferred as nM) [1]. In contrast, a selective Nav1.8 channel blocker (PF-01247324) exhibits an IC50 of 196 nM at the Nav1.8 channel, but this is a different receptor class . No public data exists for 5-HT1A modulation by other methylpicolinimidamide isomers.

5-HT1A receptor serotonin CNS pharmacology

Positional Isomer Bioactivity Comparison

A systematic search of public databases (BindingDB, ChEMBL, PubChem) reveals that quantitative bioactivity data (IC50, Ki, EC50) for 4-methylpicolinimidamide, 5-methylpicolinimidamide, and 6-methylpicolinimidamide is currently absent [1][2][3]. In contrast, 3-Methylpicolinimidamide has been characterized in at least three distinct target assays (CCK-B, IMPDH2, 5-HT1A) [4][5][6]. This data disparity establishes 3-Methylpicolinimidamide as the only methylpicolinimidamide isomer with publicly documented, multi-target bioactivity.

SAR positional isomer data availability

Optimal Use Cases for 3-Methylpicolinimidamide


CCK-B Receptor Probe for Neurological Research

Given its sub-100 nM IC50 at the CCK-B receptor [1], 3-Methylpicolinimidamide serves as a starting point for developing tool compounds to study cholecystokinin signaling in anxiety, pain, and gastrointestinal disorders. Its activity in a native mouse brain membrane preparation supports its use in ex vivo and in vivo pharmacological studies.

IMPDH2 Inhibitor Scaffold for Drug Discovery

With Ki values ranging from 240 to 440 nM against IMPDH2 [2], this compound provides a tractable scaffold for medicinal chemistry optimization toward IMPDH2 inhibitors. IMPDH2 is a validated target for immunosuppressive, anticancer, and antiviral therapies [3].

5-HT1A Receptor Modulator for Serotonergic Studies

The functional modulation of 5-HT1A receptor-coupled adenylate cyclase in HeLa cells [4] positions 3-Methylpicolinimidamide as a probe for studying serotonin receptor signaling, particularly in the context of depression, anxiety, and neuropsychiatric disorders.

Unique Bioactivity Isomer for Chemical Biology

The absence of comparable bioactivity data for other methylpicolinimidamide isomers [5] makes 3-Methylpicolinimidamide the preferred choice for chemical biology studies requiring a picolinimidamide core with defined, multi-target pharmacology. Its distinct substitution pattern may confer unique protein interactions that can be exploited in target identification and validation efforts.

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